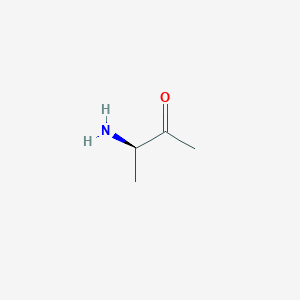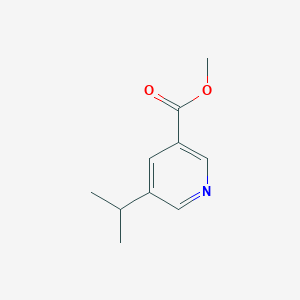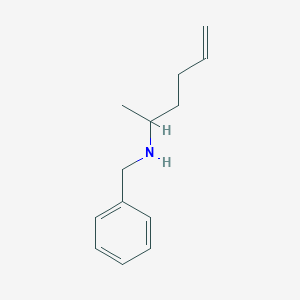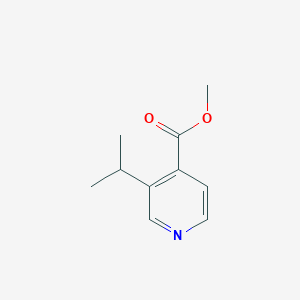![molecular formula C14H12O2 B13649354 4,6-Dimethyl-[1,1'-biphenyl]-2,5-dione](/img/structure/B13649354.png)
4,6-Dimethyl-[1,1'-biphenyl]-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dimethyl-[1,1’-biphenyl]-2,5-dione is an organic compound characterized by its biphenyl structure with two methyl groups at the 4 and 6 positions and two ketone groups at the 2 and 5 positions. This compound is known for its aromatic properties and structural versatility, making it significant in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-[1,1’-biphenyl]-2,5-dione typically involves the following steps:
Industrial Production Methods
Industrial production of 4,6-Dimethyl-[1,1’-biphenyl]-2,5-dione may involve large-scale Suzuki-Miyaura coupling reactions followed by oxidation processes. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
4,6-Dimethyl-[1,1’-biphenyl]-2,5-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the biphenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated biphenyls, nitro biphenyls.
Wissenschaftliche Forschungsanwendungen
4,6-Dimethyl-[1,1’-biphenyl]-2,5-dione has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4,6-Dimethyl-[1,1’-biphenyl]-2,5-dione involves its interaction with various molecular targets. The compound’s biphenyl structure allows it to engage in π-π interactions with aromatic amino acids in proteins, potentially affecting enzyme activity and protein-protein interactions . The ketone groups can also participate in hydrogen bonding, influencing the compound’s binding affinity to biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Dimethylbiphenyl: Lacks the ketone groups, making it less reactive in certain chemical reactions.
2,2’-Dimethylbiphenyl: Different substitution pattern, leading to variations in chemical and physical properties.
Uniqueness
4,6-Dimethyl-[1,1’-biphenyl]-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C14H12O2 |
|---|---|
Molekulargewicht |
212.24 g/mol |
IUPAC-Name |
3,5-dimethyl-2-phenylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C14H12O2/c1-9-8-12(15)13(10(2)14(9)16)11-6-4-3-5-7-11/h3-8H,1-2H3 |
InChI-Schlüssel |
YNXAUKOKTHKROU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)C(=C(C1=O)C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


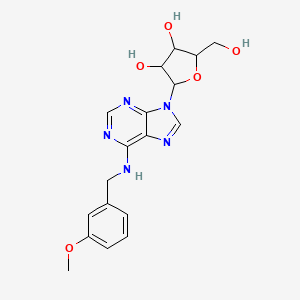

![4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,3-thiadiazole](/img/structure/B13649291.png)
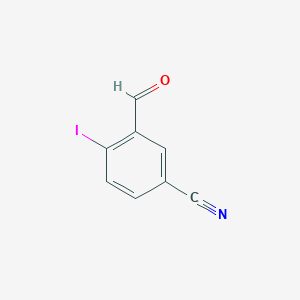
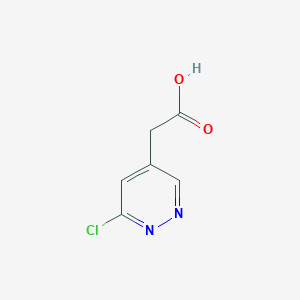
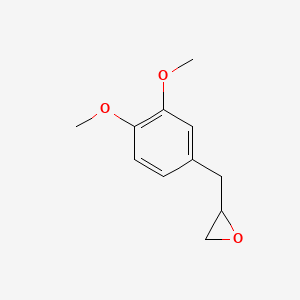
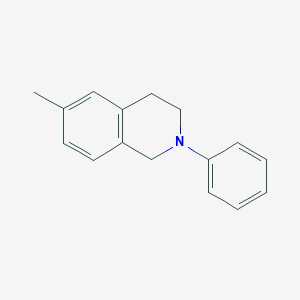
![3-(Spiro[2.2]pentan-1-yl)propiolic acid](/img/structure/B13649315.png)
